molecular formula C8H5F3N2O B6233315 3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine CAS No. 2361645-67-0

3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine

Cat. No.: B6233315
CAS No.: 2361645-67-0
M. Wt: 202.1
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound that contains both an oxazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, leading to the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazolo[5,4-b]pyridine derivatives.

Scientific Research Applications

3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The oxazole ring can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine
  • 3-methyl-5-(trifluoromethyl)-[1,2]imidazo[5,4-b]pyridine

Uniqueness

3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine is unique due to the presence of both an oxazole and a pyridine ring, which imparts distinct electronic and steric properties. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications .

Properties

CAS No.

2361645-67-0

Molecular Formula

C8H5F3N2O

Molecular Weight

202.1

Purity

95

Origin of Product

United States

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